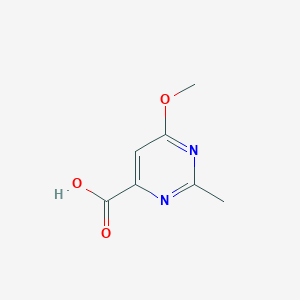
Esculentin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentin is a compound derived from the antimicrobial peptide this compound, which is found in the skin secretions of certain amphibians. This compound has garnered significant interest due to its potent antimicrobial properties and potential therapeutic applications. This compound exhibits a broad spectrum of activity against various pathogens, making it a promising candidate for the development of new antimicrobial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Esculentin typically involves the incorporation of specific amino acid residues to enhance its antimicrobial activity. . The synthetic process often includes solid-phase peptide synthesis (SPPS) techniques, followed by purification using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology to produce the peptide in large quantities. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli, followed by fermentation, extraction, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Esculentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxidative modifications.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles to replace certain groups within the peptide structure.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced antimicrobial activity, increased stability, and improved pharmacokinetic properties.
Applications De Recherche Scientifique
Esculentin has a wide range of scientific research applications, including:
Chemistry: Used as a template for designing new antimicrobial peptides with improved properties.
Biology: Studied for its role in the innate immune response of amphibians and its potential as a natural defense mechanism.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, wound healing, and as an alternative to conventional antibiotics.
Mécanisme D'action
The mechanism of action of Esculentin involves its interaction with microbial cell membranes, leading to membrane disruption and cell lysis. The peptide’s amphipathic nature allows it to insert into the lipid bilayer of the membrane, forming pores that compromise membrane integrity. This results in the leakage of cellular contents and ultimately cell death. Additionally, this compound may interact with intracellular targets, further enhancing its antimicrobial efficacy .
Comparaison Avec Des Composés Similaires
Brevinins: Another class of antimicrobial peptides found in amphibian skin secretions.
Dermaseptins: Peptides with broad-spectrum antimicrobial activity.
Magainins: Peptides known for their potent activity against a wide range of pathogens.
Comparison: Esculentin is unique in its ability to rapidly disrupt microbial membranes while exhibiting low toxicity towards mammalian cells. This distinguishes it from other similar compounds, which may have higher toxicity or lower efficacy against certain pathogens .
Propriétés
Numéro CAS |
131889-89-9 |
|---|---|
Formule moléculaire |
C42H68O17 |
Poids moléculaire |
845 g/mol |
Nom IUPAC |
1-[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,11,12,14,16-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,17-decahydrocyclopenta[a]phenanthren-16-yl]ethanone |
InChI |
InChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3 |
Clé InChI |
DPMVYTYRMGJDQQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O |
Synonymes |
esculentin esculentin steroid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)


![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)




